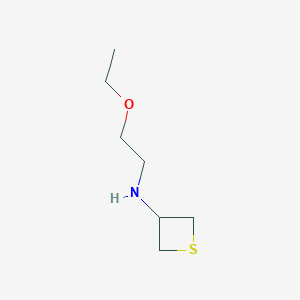

N-(2-Ethoxyethyl)thietan-3-amine

Description

N-(2-Ethoxyethyl)thietan-3-amine is a sulfur-containing heterocyclic compound characterized by a thietane ring (a three-membered cyclic sulfide) substituted with an amine group at position 3 and a 2-ethoxyethyl group attached to the nitrogen. The thietane ring introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)thietan-3-amine |

InChI |

InChI=1S/C7H15NOS/c1-2-9-4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

VVJTYCGTNLTEBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Double Nucleophilic Displacement of 1,3-Dihaloalkanes

The classical and widely applied method for thietane synthesis involves the double nucleophilic displacement of 1,3-dihaloalkanes with sulfide sources such as sodium sulfide. This method forms the thietane ring by intramolecular cyclization after substitution of halides with sulfur nucleophiles.

Intramolecular Nucleophilic Displacements

Alternative methods include intramolecular cyclization of γ-mercaptoalkanols or thiol-containing precursors, which can be converted into thietane rings under mild conditions using reagents like triphenylphosphine derivatives.

Nucleophilic Ring-Opening of Epoxides Followed by Cyclization

Chloromethyloxirane derivatives can be reacted with hydrogen sulfide or hydrosulfide anions to open the epoxide ring, generating mercaptoalkanolates that cyclize intramolecularly to form thietane-3-ols, which can be further functionalized.

Attachment of the 2-Ethoxyethyl Group

The 2-ethoxyethyl substituent on the nitrogen is typically introduced by alkylation of the amine with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride).

- Controlled reaction conditions and use of excess amine or protecting groups help to avoid formation of tertiary amines or quaternary ammonium salts.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thietane ring formation | 1,3-dihalopropane + Na2S, reflux | Thietane ring (unsubstituted) |

| 2 | Halogenation or tosylation at C-3 | NBS or TsCl, base | 3-Halogenated or 3-tosylated thietane |

| 3 | Nucleophilic substitution with amine | 2-Ethoxyethylamine, base, controlled temp | N-(2-Ethoxyethyl)thietan-3-amine |

| 4 | Purification | Chromatography or crystallization | Pure target compound |

Research Findings and Yields

- The double nucleophilic displacement method for thietane ring formation typically yields 60-70% of the cyclic sulfide intermediate.

- Selective monoalkylation of amines using Ns-protection yields secondary amines in 70-85% yield with high purity.

- Alkylation with 2-ethoxyethyl halides under mild basic conditions proceeds efficiently, minimizing side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Double nucleophilic displacement | 1,3-dihaloalkane + Na2S, reflux | Simple, well-established | Requires handling of sulfides |

| Intramolecular cyclization | γ-Mercaptoalkanols + Ph3P(OEt)2 | Mild conditions, selective | Requires precursor synthesis |

| Epoxide ring-opening + cyclization | Chloromethyloxirane + H2S + base | Direct access to thietane-3-ols | Multi-step, sensitive intermediates |

| Ns-protected amine alkylation | Ns-protected amine + alkyl halide | Selective monoalkylation | Requires protection/deprotection steps |

| Direct amine alkylation | Primary amine + 2-ethoxyethyl halide | Straightforward | Risk of over-alkylation |

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thietane derivatives.

Scientific Research Applications

N-(2-Ethoxyethyl)thietan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)thietan-3-amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-Ethoxyethyl)thietan-3-amine with two closely related N-alkyl thietan-3-amine derivatives, highlighting molecular features and inferred properties based on structural differences:

Key Observations:

For example, 2-ethoxyethyl acetate (a related ether-containing compound) is miscible with many organic solvents, supporting this hypothesis . In contrast, N-(5-Methylhexan-2-yl)thietan-3-amine (C₁₀H₂₁NS) and N-(Pentan-3-yl)thietan-3-amine (C₈H₁₇NS) lack polar functional groups, suggesting lower aqueous solubility and greater lipophilicity .

Molecular Weight and Applications :

- The target compound’s lower molecular weight (161.27 g/mol) compared to N-(5-Methylhexan-2-yl)thietan-3-amine (187.35 g/mol) may improve bioavailability in pharmaceutical contexts, as smaller molecules often exhibit better membrane permeability .

- Linear alkyl chains (e.g., pentan-3-yl) may confer intermediate properties between branched and polar substituents, balancing solubility and metabolic stability .

Reactivity of the Thietane Ring :

- The strained thietane ring is prone to ring-opening reactions, which could be exploited for further functionalization. For example, nucleophilic attack at the sulfur atom or amine group could yield sulfides, sulfoxides, or secondary amines . Substituent effects (e.g., electron-donating ether groups vs. alkyl chains) may modulate reaction rates or regioselectivity, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.